molecular formula C18H28O8 B6050689 Tetramethyl 3,4-dipropylcyclobutane-1,1,2,2-tetracarboxylate

Tetramethyl 3,4-dipropylcyclobutane-1,1,2,2-tetracarboxylate

Cat. No.: B6050689
M. Wt: 372.4 g/mol
InChI Key: CPSQOTMLFICBSU-UHFFFAOYSA-N
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Description

Tetramethyl 3,4-dipropylcyclobutane-1,1,2,2-tetracarboxylate is an organic compound with the molecular formula C18H28O8 It is a derivative of cyclobutane, featuring four ester groups and two propyl groups attached to the cyclobutane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tetramethyl 3,4-dipropylcyclobutane-1,1,2,2-tetracarboxylate typically involves the esterification of cyclobutane derivatives. One common method includes the reaction of cyclobutane-1,1,2,2-tetracarboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity compounds.

Chemical Reactions Analysis

Types of Reactions

Tetramethyl 3,4-dipropylcyclobutane-1,1,2,2-tetracarboxylate can undergo various chemical reactions, including:

    Oxidation: The ester groups can be oxidized to form corresponding carboxylic acids.

    Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The ester groups can participate in nucleophilic substitution reactions, where the methoxy groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium methoxide (NaOMe) in methanol.

Major Products Formed

    Oxidation: Cyclobutane-1,1,2,2-tetracarboxylic acid.

    Reduction: Tetramethyl 3,4-dipropylcyclobutane-1,1,2,2-tetraol.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Tetramethyl 3,4-dipropylcyclobutane-1,1,2,2-tetracarboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tetramethyl 3,4-dipropylcyclobutane-1,1,2,2-tetracarboxylate depends on its interaction with molecular targets. The ester groups can undergo hydrolysis to release active carboxylic acids, which may interact with enzymes or receptors. The propyl groups can influence the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within biological systems.

Comparison with Similar Compounds

Similar Compounds

    Tetramethyl 1,2,3,4-cyclobutanetetracarboxylate: Similar structure but lacks the propyl groups.

    Tetramethyl 2-vinyl-2,3-dihydropentalene-1,3a,4,6a (1H,6H)-tetracarboxylate: Contains a different ring system and vinyl groups.

Uniqueness

Tetramethyl 3,4-dipropylcyclobutane-1,1,2,2-tetracarboxylate is unique due to the presence of both ester and propyl groups on the cyclobutane ring. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

tetramethyl 3,4-dipropylcyclobutane-1,1,2,2-tetracarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28O8/c1-7-9-11-12(10-8-2)18(15(21)25-5,16(22)26-6)17(11,13(19)23-3)14(20)24-4/h11-12H,7-10H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPSQOTMLFICBSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1C(C(C1(C(=O)OC)C(=O)OC)(C(=O)OC)C(=O)OC)CCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28O8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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